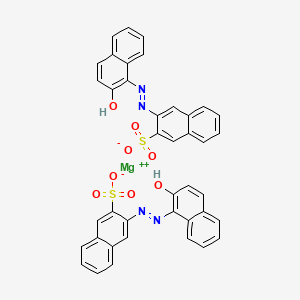
Pentane-1,5-diyl bis(2-bromopropionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-1,5-diyl bis(2-bromopropionate) is a chemical compound with the molecular formula C11H18Br2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two bromopropionate groups attached to a pentane backbone, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2-bromopropionate) typically involves the reaction of pentane-1,5-diol with 2-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromopropionyl bromide .
Industrial Production Methods
Industrial production of pentane-1,5-diyl bis(2-bromopropionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Pentane-1,5-diyl bis(2-bromopropionate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pentane derivatives with various functional groups.
Reduction Reactions: The major products are pentane-1,5-diol derivatives.
Oxidation Reactions: The primary products are pentane-1,5-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Pentane-1,5-diyl bis(2-bromopropionate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates.
Mecanismo De Acción
The mechanism of action of pentane-1,5-diyl bis(2-bromopropionate) involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The pentane backbone provides structural stability, while the bromopropionate groups facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-1,5-diyl bis(3-bromopropionate): Similar in structure but with bromine atoms at different positions.
Hexane-1,6-diyl bis(2-bromopropionate): Similar backbone but with an additional carbon atom.
Butane-1,4-diyl bis(2-bromopropionate): Shorter backbone with similar functional groups.
Uniqueness
Pentane-1,5-diyl bis(2-bromopropionate) is unique due to its specific backbone length and the positioning of the bromopropionate groups. This configuration provides distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
94023-70-8 |
|---|---|
Fórmula molecular |
C11H18Br2O4 |
Peso molecular |
374.07 g/mol |
Nombre IUPAC |
5-(2-bromopropanoyloxy)pentyl 2-bromopropanoate |
InChI |
InChI=1S/C11H18Br2O4/c1-8(12)10(14)16-6-4-3-5-7-17-11(15)9(2)13/h8-9H,3-7H2,1-2H3 |
Clave InChI |
KPMRDMGYLIQKQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCCCCOC(=O)C(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)

![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)









